methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features two chlorophenyl groups attached to the pyrazole ring, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction kinetics, heat transfer, and safety considerations. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antifungal, and anticancer activities.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory and analgesic properties, making it a candidate for the development of new drugs.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its ability to act as a precursor for various chemical reactions makes it valuable in the manufacturing of these products.
Mechanism of Action
The mechanism by which methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Methyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
Methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Methyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Uniqueness: Methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of two chlorophenyl groups at different positions on the pyrazole ring. This structural feature enhances its reactivity and biological activity compared to similar compounds with only one chlorophenyl group.
Properties
IUPAC Name |
methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-17(22)14-10-16(11-6-8-12(18)9-7-11)21(20-14)15-5-3-2-4-13(15)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPADVVCUEZDMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.